

Isolating Ceratamine B: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceratamine B

Cat. No.: B026879

[Get Quote](#)

For Immediate Release

This whitepaper provides a detailed technical overview of the isolation and characterization of **Ceratamine B**, a novel antimitotic heterocyclic alkaloid, from the marine sponge *Pseudoceratina* sp. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of natural product discovery and oncology.

Ceratamine B, along with its analogue Ceratamine A, was first identified in a bioassay-guided fractionation of an extract from *Pseudoceratina* sp., collected in Papua New Guinea.[1][2] These compounds exhibit significant antimitotic activity, arresting human breast cancer MCF-7 cells in mitosis.[2][3] The unique imidazo[4,5,d]azepine core of ceratamines presents a novel pharmacophore with potential for development as an anticancer therapeutic.[3]

Quantitative Data Summary

The bioassay-guided fractionation process yielded two primary active compounds, Ceratamine A and **Ceratamine B**. The following table summarizes the key quantitative data associated with their activity.

Compound	Molecular Formula	Molecular Weight	IC50 (Antimitotic Assay)
Ceratamine A	C17H16Br2N4O2	468.1 g/mol	10 µg/mL
Ceratamine B	C17H16Br2N4O2	482.1 g/mol	10 µg/mL

Table 1: Physicochemical and Bioactivity Data for Ceratamines A and B.

Experimental Protocols

The following protocols are detailed methodologies for the extraction, fractionation, and purification of **Ceratamine B** from *Pseudoceratina* sp..

Extraction

- Specimen Collection and Preparation: Specimens of *Pseudoceratina* sp. were collected from marine environments in Papua New Guinea. The collected sponge material was frozen immediately and lyophilized to remove water.
- Solvent Extraction: The dried sponge material was exhaustively extracted with methanol (MeOH) at room temperature. The resulting crude methanol extract was then concentrated under reduced pressure to yield a dark, viscous residue.

Bioassay-Guided Fractionation

- Solvent Partitioning: The crude MeOH extract was subjected to solvent-solvent partitioning. The extract was suspended in water and sequentially partitioned with n-hexane, dichloromethane (CH₂Cl₂), and n-butanol (n-BuOH).
- Activity Tracking: Each of the resulting fractions (n-hexane, CH₂Cl₂, n-BuOH, and aqueous) was tested for its ability to arrest MCF-7 human breast cancer cells in mitosis. The antimitotic activity was found to be concentrated in the CH₂Cl₂ fraction.
- Column Chromatography: The active CH₂Cl₂ fraction was subjected to column chromatography over silica gel. A step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc), was used for elution.

- Further Purification: Fractions exhibiting antimitotic activity were pooled and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A gradient of acetonitrile (ACN) in water was employed to yield pure Ceratamine A and **Ceratamine B**.

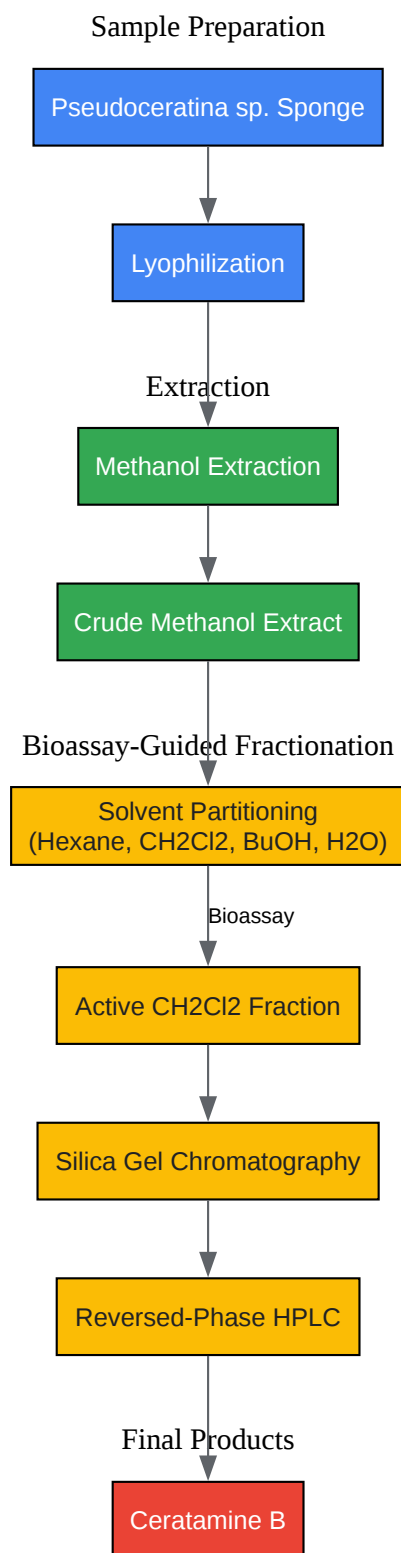
Structure Elucidation

The structures of Ceratamine A and B were determined through extensive spectroscopic analysis, including:

- 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments were conducted to establish the connectivity of atoms.
- High-Resolution Mass Spectrometry (HRMS): This was used to determine the exact molecular formula.

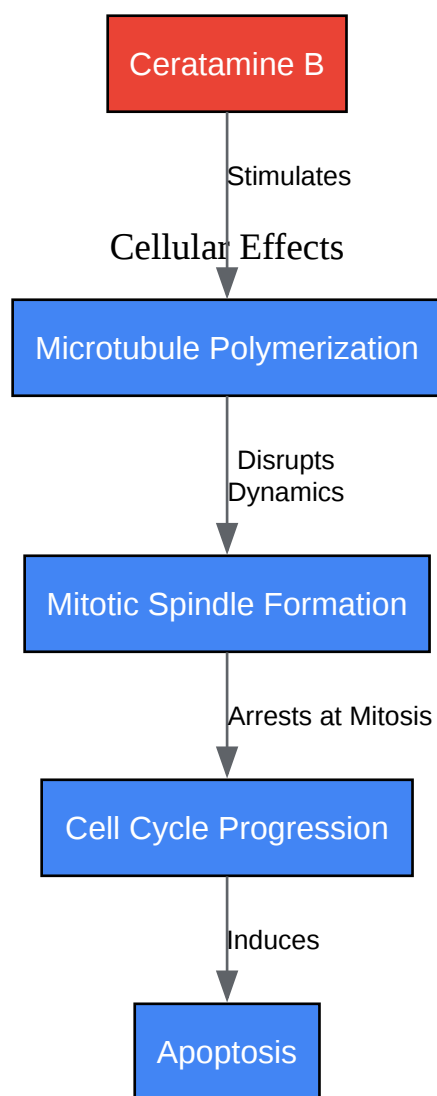
Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for the isolation of **Ceratamine B** and its proposed mechanism of action.



[Click to download full resolution via product page](#)

Caption: Bioassay-guided isolation workflow for **Ceratamine B**.



[Click to download full resolution via product page](#)

Caption: Mechanism of antimitotic action of **Ceratamine B**.

Biological Activity and Mechanism of Action

Ceratamines exert their antimitotic effects by directly interacting with tubulin, the protein subunit of microtubules. Unlike many other antimitotic agents that destabilize microtubules, the ceratamines stimulate their polymerization. This leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in mitosis and ultimately inducing apoptosis in cancer cells. This mechanism of action, involving the disruption of microtubule dynamics, is a

cornerstone of many successful cancer chemotherapeutics. The simple, achiral structures of the ceratamines make them particularly attractive as lead compounds for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceratamines A and B, antimitotic heterocyclic alkaloids isolated from the marine sponge *Pseudoceratina* sp. collected in Papua New Guinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Isolating Ceratamine B: A Technical Guide for Natural Product Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026879#ceratamine-b-natural-product-isolation-from-pseudoceratina-sp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com